2-(3,5-Dimethylthiophen-2-yl)acetonitrile
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Overview
Description
2-(3,5-Dimethylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C10H11NS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylthiophen-2-yl)acetonitrile typically involves the reaction of 3,5-dimethylthiophene with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3,5-Dimethylthiophen-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylthiophen-2-yl)acetic acid
- 2-(3,5-Dimethylthiophen-2-yl)propionitrile
- 2-(3,5-Dimethylthiophen-2-yl)butyronitrile
Uniqueness
2-(3,5-Dimethylthiophen-2-yl)acetonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a dimethyl-substituted thiophene ring. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
6286-39-1 |
---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-(3,5-dimethylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C8H9NS/c1-6-5-7(2)10-8(6)3-4-9/h5H,3H2,1-2H3 |
InChI Key |
PSFRTUWUXSRDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CC#N)C |
Origin of Product |
United States |
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